N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-19(25,13-6-7-15-16(8-13)27-11-26-15)10-22-18(24)17(23)21-9-12-4-2-3-5-14(12)20/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMCDRKWABRCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable hydroxypropylating agent.
Attachment of the chlorobenzyl group: This is often done via a palladium-catalyzed cross-coupling reaction.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride under appropriate conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Basic Information
- Chemical Name : N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide
- CAS Number : 1396885-15-6
- Molecular Formula : C19H20ClN2O3
- Molecular Weight : 358.83 g/mol
Structural Characteristics
The compound features a unique structural framework that includes a benzodioxole moiety, which is known for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds containing benzodioxole derivatives exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies have shown that similar compounds can target specific signaling pathways involved in cancer cell proliferation and survival .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus presenting potential applications in treating chronic inflammatory diseases .
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that the compound can significantly reduce cell viability and induce apoptosis through caspase activation.
- Neuroprotection in Animal Models : Animal studies have indicated that administration of this compound can lead to improved cognitive function and reduced neuronal damage following induced oxidative stress.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. It is known to:
Bind to proteins: Modulate their activity.
Affect cellular pathways: Induce apoptosis in cancer cells by disrupting microtubule assembly
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
- Benzodioxol as a Pharmacophore : The benzodioxol group is conserved in the target compound, QOD, and ’s hydrazinecarboxamide derivative, suggesting its role in binding to biological targets (e.g., falcipain-2 in QOD) .
- Ethanediamide vs. Alternative Linkers : The ethanediamide bridge in the target compound and QOD contrasts with the hydrazinecarboxamide () and triazole-thione () linkers. Ethanediamides may enhance conformational rigidity and hydrogen-bonding capacity .
- The hydroxypropyl group may improve solubility compared to more hydrophobic analogs (e.g., Prothioconazole’s chlorocyclopropyl group) .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide, also known by its CAS number 1396885-15-6, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, and an ethanediamide backbone that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₅S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1396885-15-6 |
| Purity | Typically 95% |
Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The benzodioxole unit is particularly noted for its ability to modulate inflammatory pathways and interact with multiple biological targets.
Potential Mechanisms
- Inhibition of Cyclooxygenase (COX) Enzymes : Compounds related to benzodioxoles have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process.
- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Interaction with Receptors : The compound may bind to specific receptors involved in pain and inflammation modulation.
Future Directions
Given the structural characteristics and preliminary insights into the biological activity of this compound, further research is warranted to explore its pharmacological potential:
- In Vitro Studies : Conduct detailed in vitro studies to assess the compound's efficacy against specific inflammatory pathways.
- In Vivo Models : Utilize animal models to evaluate the therapeutic effects and safety profile of the compound.
- Mechanistic Studies : Investigate the molecular mechanisms underlying its biological activities through receptor binding assays and pathway analyses.
Q & A
Q. What synthetic strategies are recommended for the preparation of this ethanediamide derivative?
The compound can be synthesized via multi-step coupling reactions. A general approach involves:
- Step 1 : Reacting 2H-1,3-benzodioxol-5-yl derivatives with hydroxypropylamine intermediates under carbodiimide-mediated coupling (e.g., EDC·HCl in acetonitrile/water) to form the N-substituted hydroxypropyl moiety .
- Step 2 : Introducing the 2-chlorophenylmethyl group via reductive amination or nucleophilic substitution, followed by purification using crystallization (methanol/water) or column chromatography .
- Validation : Confirm purity via HPLC and structural integrity via / NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, amide carbonyls at ~168–170 ppm) and HRMS (e.g., [M+H] calculated within ±2 ppm error) .
Q. How can researchers verify the compound’s stereochemical and crystalline properties?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and confirm the spatial arrangement of the benzodioxol and chlorophenyl groups. Ethanediamide moieties often form intermolecular H-bonds (N–H···O=C), detectable via graph-set analysis .
- Polarimetry : Measure optical rotation if chiral centers are present (e.g., from the hydroxypropyl group) .
Advanced Research Questions
Q. What computational methods are suitable for elucidating its potential biological targets?
- Molecular Dynamics (MD) Simulations : Conduct microsecond-scale simulations (e.g., GROMACS/AMBER) to model interactions with protease targets like falcipain-2/3, analogous to quinolinyl oxamide derivatives (QODs). Focus on binding free energy calculations (MM-PBSA) and residue-specific contacts (e.g., benzodioxol π-stacking with His residues) .
- Virtual Screening : Dock the compound into bradykinin B1 receptor models (PDB: 6VJ1) to assess antagonism potential, comparing binding poses with SSR240612, a non-peptide B1 antagonist with similar benzodioxol motifs .
Q. How can researchers address discrepancies in pharmacological assay results?
- In vitro vs. in vivo variability : If IC values for receptor inhibition (e.g., B1 receptor) differ between cell-based assays and animal models, validate ligand stability via metabolic profiling (LC-MS/MS) to rule out rapid degradation .
- Contradictory binding affinities : Use isothermal titration calorimetry (ITC) to resolve enthalpy/entropy contributions, which may explain divergent Ki values under varying pH or ionic conditions .
Q. What experimental designs are optimal for studying its anti-inflammatory mechanisms?
- In vivo models : Evaluate hyperalgesia reduction in UV-irradiated mice (oral doses: 1–30 mg/kg) or splanchnic ischemia-reperfusion injury in rats (intravenous: 0.3 mg/kg). Monitor neutrophil infiltration via myeloperoxidase assays and cytokine levels (ELISA) .
- Selectivity profiling : Test against related receptors (e.g., B2 bradykinin, serotonin 5-HT) using radioligand displacement assays to confirm >500-fold selectivity for B1 receptors .
Methodological Considerations
Q. How should researchers handle crystallization challenges for structural analysis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for co-crystallization with heavy atoms (e.g., selenomethionine derivatives) to improve diffraction quality .
- Twinned data : Apply SHELXD for twin-law identification and refine using HKL-3000 to resolve overlapping reflections .
Q. What analytical techniques mitigate synthetic impurity interference in bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
